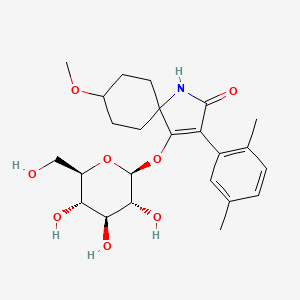

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside

描述

This compound, abbreviated here as B-glu, is a primary metabolite of the insecticide spirotetramat (IUPAC: cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate). Spirotetramat is a tetramic acid derivative with systemic activity against sucking pests, functioning via inhibition of acetyl-CoA carboxylase .

属性

IUPAC Name |

3-(2,5-dimethylphenyl)-8-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30)/t14?,16-,18-,19+,20-,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGTDHNHPYPHX-WUMYBWKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746877 | |

| Record name | (5s,8R)-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172614-86-6 | |

| Record name | cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172614866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5s,8R)-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1172614-86-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-DIMETHYLPHENYL)-8-METHOXY-2-OXO-1-AZASPIRO(4.5)DEC-3-EN-4-YL-.BETA.-D-GLUCOPYRANOSIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VBN316Y23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

Cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl beta-D-glucopyranoside, commonly referred to as Spirotetramat , is a compound of significant interest in both agricultural and pharmaceutical research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H27NO5 |

| Molecular Weight | 373.44 g/mol |

| CAS Number | 203313-25-1 |

| IUPAC Name | cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl β-D-glucopyranoside |

| Stereochemistry | Achiral |

Spirotetramat acts primarily as a systemic insecticide, functioning through the inhibition of lipid biosynthesis in insects. It targets the acetyl-CoA carboxylase (ACC) enzyme, which plays a crucial role in fatty acid synthesis. This inhibition leads to the disruption of cellular metabolism in target pests, ultimately resulting in their death .

Antiviral Properties

Recent studies have indicated that derivatives of azaspiro compounds, including Spirotetramat, exhibit antiviral activity against coronaviruses. This suggests potential applications in developing antiviral agents. The specific mechanisms by which Spirotetramat exerts these effects are still under investigation but may involve interference with viral replication processes.

Insecticidal Efficacy

Spirotetramat has demonstrated broad-spectrum efficacy against various agricultural pests, including aphids and whiteflies. Its systemic nature allows it to be absorbed by plants and provide protection against pests that feed on them. Field studies have shown that it can significantly reduce pest populations while being less harmful to beneficial insects compared to traditional insecticides .

Case Studies

- Efficacy Against Aphids : A study conducted on the application of Spirotetramat in cotton crops showed a reduction in aphid populations by over 80% within two weeks post-treatment. The compound was applied at recommended dosages and monitored for residual activity on non-target species .

- Impact on Non-target Organisms : Research assessing the impact of Spirotetramat on pollinators found that while it effectively controlled pest populations, its residual effects were minimal on honeybee behavior and survival rates when applied according to label instructions .

科学研究应用

Structure

The compound features a complex spirocyclic structure that contributes to its biological activity. Its unique configuration allows it to interact effectively with biological systems.

Insecticide Properties

Spirotetramat is primarily recognized for its use as an insecticide in agriculture. It belongs to the class of compounds known as tetramic acids , which are effective against various pests. The mode of action involves the inhibition of lipid biosynthesis in insects, leading to their eventual death.

Efficacy

Research indicates that spirotetramat is particularly effective against sap-sucking insects such as aphids and whiteflies. Its systemic action allows it to be absorbed by plants and provide protection against pests both on the surface and within plant tissues.

Environmental Impact

Despite its efficacy, spirotetramat has raised concerns regarding its environmental impact. Studies have shown that it is toxic to aquatic organisms and can have long-lasting effects on aquatic ecosystems. Therefore, careful management practices are essential when using this compound in agricultural settings .

Potential Therapeutic Uses

Emerging research suggests that spirotetramat may have potential therapeutic applications beyond its insecticidal properties. Preliminary studies indicate that it may exhibit antimicrobial and anti-inflammatory activities, making it a candidate for further investigation in medicinal chemistry.

Case Studies

- Antimicrobial Activity : A study explored the compound's effectiveness against various bacterial strains, showing promising results that warrant further exploration in drug development.

- Anti-inflammatory Effects : Research has indicated potential pathways through which spirotetramat could modulate inflammatory responses, suggesting a role in treating conditions characterized by chronic inflammation.

Safety Profile

Spirotetramat has been classified under several hazard categories due to its potential reproductive toxicity and environmental hazards. It is essential for users to adhere to safety guidelines to mitigate risks associated with exposure .

Regulatory Status

The compound is subject to regulatory scrutiny in many countries due to its toxicological profile. Understanding these regulations is crucial for its safe application in both agricultural and potential medicinal contexts.

Summary Table of Applications

| Application | Description | Research Findings |

|---|---|---|

| Insecticide | Effective against aphids and whiteflies | Systemic action; inhibits lipid biosynthesis |

| Antimicrobial | Potential activity against bacterial strains | Promising results warranting further investigation |

| Anti-inflammatory | Possible modulation of inflammatory responses | Early studies suggest therapeutic potential |

| Environmental Impact | Toxicity to aquatic life | Long-lasting effects necessitate careful management |

相似化合物的比较

Structural Features

- Core Structure : A spirocyclic 1-azaspiro[4.5]dec-3-en-2-one ring system.

- Substituents: Cis-configuration at positions 3 and 2. 2,5-Dimethylphenyl group at position 2. Methoxy group at position 6. Beta-D-glucopyranoside moiety at position 4, replacing the ethyl carbonate group in the parent compound .

- Molecular Formula: C27H35NO9 (estimated based on structural analogs).

Role in Pesticide Metabolism

B-glu is formed in plants via glycosylation of the enol metabolite (cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one), a key intermediate in spirotetramat’s metabolic pathway. This glucosylation enhances water solubility, facilitating systemic translocation and residue persistence .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares B-glu with spirotetramat and its major metabolites/impurities:

Key Observations:

Bioactivity: Spirotetramat’s ethyl carbonate group acts as a pro-drug, requiring hydrolysis to B-enol for activity. B-glu and B-mono are detoxification products with negligible insecticidal activity .

Solubility : Glucosylation (B-glu) significantly increases water solubility (>10 g/L estimated) compared to the parent compound (0.033 g/L), enhancing phloem mobility .

Regulatory Status : B-glu is included in residue definitions for spirotetramat, with tolerances ranging from 0.15 ppm (pome fruits) to 9.0 ppm (taro leaves) .

Analytical Characterization

- Mass Spectrometry: B-glu exhibits protonated molecular ions at m/z 518 [(M+H)<sup>+</sup>] and adducts (e.g., m/z 540 [M+Na]<sup>+</sup>), distinct from spirotetramat (m/z 374) and B-enol (m/z 314) .

- NMR: The beta-D-glucopyranoside moiety in B-glu is confirmed by characteristic anomeric proton signals at δ 4.8–5.2 ppm and carbon signals for the glycosidic bond (C-1’ at ~102 ppm) .

Environmental and Toxicological Profiles

| Parameter | Spirotetramat | B-glu | B-enol |

|---|---|---|---|

| Half-life in Plants | 3–7 days | 10–14 days | 5–9 days |

| Acute Toxicity (LD50) | 2000 mg/kg | >5000 mg/kg | 980 mg/kg |

| Bioaccumulation | Low | Very Low | Moderate |

常见问题

Q. Methodological Guidance

- MALDI-TOF MS : Confirms molecular weight and detects side products (e.g., incomplete deprotection or aglycone decomposition) .

- Enzymatic Hydrolysis : Beta-glucosidase treatment cleaves the glycosidic bond, with HPLC monitoring to confirm specificity for the beta-D-configuration .

- ROESY NMR : Identifies spatial proximity between the glucopyranosyl anomeric proton and the spirocyclic core, ensuring correct regiochemistry .

How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

Experimental Design

A factorial design approach systematically evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

- Factors : Catalyst (BF₃·OEt₂ vs. TMSOTf), reaction time (12–48 hrs), and donor/acceptor ratio (1:1 to 1:3).

- Response Surface Modeling : Identifies optimal conditions for glycosylation efficiency while minimizing side reactions (e.g., anomerization) . Post-hoc ANOVA validates statistical significance of each parameter .

What challenges arise in scaling up the synthesis, and how are they mitigated?

Q. Process Chemistry Consideration

- Solvent Choice : Transitioning from THF to EtOAc improves scalability due to lower toxicity and easier removal.

- Purification : Flash chromatography on silica gel is feasible for milligram scales, but preparative HPLC with C18 columns is preferred for larger batches to isolate the cis-isomer from trans byproducts .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) assess hydrolytic sensitivity of the glucopyranoside moiety, guiding storage conditions .

How are chiral centers in the azaspiro[4.5]decene system characterized?

Q. Stereochemical Elucidation

- X-ray Crystallography : Definitive assignment of absolute configuration, particularly for the spirocyclic junction and adjacent oxo group .

- Electronic Circular Dichroism (ECD) : Correlates experimental spectra with TD-DFT simulations to confirm enantiomeric purity .

What in vitro assays evaluate the compound’s bioactivity, and how are interference risks minimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。